molecular formula C11H12O2 B1592602 Joncryl 586 CAS No. 25085-34-1

Joncryl 586

Cat. No. B1592602
M. Wt: 176.21 g/mol
InChI Key: HXHCOXPZCUFAJI-UHFFFAOYSA-N
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Patent
US08367294B2

Procedure details

A yellow styrene acrylate high gloss toner was prepared at a 2 liter bench scale (about 165 grams dry theoretical toner). The core toner slurry included about 221.4 grains of 42% solids of a styrene-acrylate latex, produced by emulsion polymerization (glass transition temperature (Tg) 51° C.+/−2° C.), with about 511.8 grams of deionized water, about 59.4 grams of polyethylene wax (commercially available from IGI) (about 31.3% solids) and about 54 grams of yellow pigment (Y74 from Sun Chemical Inc., about 20% solids), that were mixed together in a 2 liter plastic beaker. The slurry was then homogenized for a total of about 10 minutes with mixing at from about 3000 to about 4000 revolutions per minute (rpm) while adding in a coagulant solution, which included about 2.97 grams polyaluminum chloride and about 26.73 grams of about 0.02M nitric acid.
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
styrene-acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
511.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:9]=[CH:10][C:11]([O-:13])=[O:12])=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>O>[C:11]([OH:13])(=[O:12])[CH:10]=[CH2:9].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
styrene-acrylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC1=CC=CC=C1)C=CC(=O)[O-]
Step Three
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
511.8 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)O.C=CC1=CC=CC=C1
Name
Type
product
Smiles
C(C[*:2])[*:1]
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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